Cas no 124845-03-0 (ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate)

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-cyclopropylisoxazole-4-carboxylate
- ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
- 4-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester
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- Inchi: 1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3
- InChI Key: NDNGQYPDYHCTKF-UHFFFAOYSA-N
- SMILES: O1C(C2CC2)=C(C(OCC)=O)C=N1
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2199-0583-10g |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 95%+ | 10g |
$2518.0 | 2023-09-06 | |
TRC | E288506-500mg |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB2199-0583-500mg |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 95%+ | 500mg |
¥2756.00 | 2023-09-15 | |
Chemenu | CM279821-100mg |
ethyl 5-cyclopropylisoxazole-4-carboxylate |
124845-03-0 | 95% | 100mg |
$301 | 2023-11-21 | |
A2B Chem LLC | AE64465-1mg |
Ethyl 5-cyclopropylisoxazole-4-carboxylate |
124845-03-0 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
Chemenu | CM279821-1g |
ethyl 5-cyclopropylisoxazole-4-carboxylate |
124845-03-0 | 95% | 1g |
$1303 | 2023-11-21 | |
Life Chemicals | F2199-0583-5g |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 95%+ | 5g |
$1796.0 | 2023-09-06 | |
Life Chemicals | F2199-0583-0.5g |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 95%+ | 0.5g |
$311.0 | 2023-09-06 | |
TRC | E288506-100mg |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F2199-0583-0.25g |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate |
124845-03-0 | 95%+ | 0.25g |
$177.0 | 2023-09-06 |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
Introduction to Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0)
Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound belongs to the oxazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group in its molecular structure enhances its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate molecule consists of an oxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid esterified with ethyl at the 4-position. This specific arrangement of functional groups imparts unique properties that make it particularly interesting for medicinal chemistry research. The oxazole ring is known for its ability to participate in hydrogen bonding, which is crucial for the binding affinity of drug candidates to biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. Among these, oxazoles have emerged as a prominent class of scaffolds due to their versatility and biological activity. The cyclopropyl-substituted oxazole derivatives, such as Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate, have been extensively studied for their role in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group can serve as a handle for further functionalization, allowing chemists to design more complex structures with tailored properties. This flexibility has made Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate a popular choice for researchers aiming to develop new drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
Recent studies have highlighted the pharmacological significance of oxazole derivatives in treating various diseases. For instance, some cyclopropyl-substituted oxazoles have demonstrated potent antimicrobial properties by interfering with bacterial cell wall synthesis. Additionally, these compounds have shown promise in inhibiting enzymes involved in inflammation and pain pathways, making them attractive candidates for anti-inflammatory drug development.
The synthesis of Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the formation of the oxazole ring through condensation reactions between appropriate precursors. Subsequent steps involve introducing the cyclopropyl group and esterifying the carboxylic acid moiety with ethanol under acidic conditions.
The structural features of this compound make it particularly amenable to computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques have been employed to predict how Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate might bind to proteins and other biomolecules. These studies have provided valuable insights into its potential mechanisms of action and have guided the design of more potent derivatives.
In conclusion, Ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate (CAS No. 124845-03-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural attributes and demonstrated biological activities make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this molecule and related derivatives, its importance in medicinal chemistry is likely to grow even further.
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